2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol
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Overview
Description
2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol is a chemical compound with the molecular formula C7H2BrF2NOS. It is a member of the benzothiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Benzothiazoles, the core structure of this compound, are a class of heterocyclic aromatic organic compounds. They are known to have a wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . Fluorinated benzothiadiazole-based compounds, which are structurally similar to the compound , have been used in the development of polymers for high power conversion efficiency organic solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol typically involves the bromination and fluorination of benzothiazole derivatives. One common method includes the reaction of 2-aminothiophenol with bromine and fluorine sources under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Another fluorinated benzothiazole derivative with similar applications in materials science and organic synthesis.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Used as a precursor in organic synthesis and has applications in pharmaceuticals and agrochemicals.
Uniqueness
2-Bromo-5,7-difluoro-1,3-benzothiazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5,7-difluoro-1,3-benzothiazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NOS/c8-7-11-3-1-2(9)5(12)4(10)6(3)13-7/h1,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSUQFPBUYDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)O)F)SC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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